molecular formula C16H23FN2O3 B2800589 tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate CAS No. 1286264-82-1

tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B2800589
CAS No.: 1286264-82-1
M. Wt: 310.369
InChI Key: SSWGFWHHMKOHIK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a fluorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a fluorinated phenol under basic conditions to form the phenoxy-piperidine intermediate. This intermediate is then subjected to esterification with tert-butyl chloroformate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.

Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.

Industry: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenoxy group enhances its binding affinity and specificity, while the piperidine ring facilitates its interaction with biological membranes and proteins. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate

Comparison: While these compounds share the piperidine and tert-butyl ester motifs, tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate is unique due to the presence of the fluorinated phenoxy group. This fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding characteristics compared to its non-fluorinated counterparts.

Properties

IUPAC Name

tert-butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-11(8-10-19)21-14-12(17)5-4-6-13(14)18/h4-6,11H,7-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWGFWHHMKOHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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